Cas no 637751-64-5 (ethyl 4-{7-(benzoyloxy)-4-oxo-4H-chromen-3-yloxy}benzoate)
ethyl 4-{7-(benzoyloxy)-4-oxo-4H-chromen-3-yloxy}benzoate Chemical and Physical Properties
Names and Identifiers
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- ethyl 4-((7-(benzoyloxy)-4-oxo-4H-chromen-3-yl)oxy)benzoate
- ethyl 4-{7-(benzoyloxy)-4-oxo-4H-chromen-3-yloxy}benzoate
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- Inchi: 1S/C25H18O7/c1-2-29-24(27)17-8-10-18(11-9-17)31-22-15-30-21-14-19(12-13-20(21)23(22)26)32-25(28)16-6-4-3-5-7-16/h3-15H,2H2,1H3
- InChI Key: PHSLIVGKODUQEQ-UHFFFAOYSA-N
- SMILES: C(OCC)(=O)C1=CC=C(OC2C(=O)C3=CC=C(OC(=O)C4=CC=CC=C4)C=C3OC=2)C=C1
Computed Properties
- Exact Mass: 430.105
- Monoisotopic Mass: 430.105
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 32
- Rotatable Bond Count: 8
- Complexity: 716
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
ethyl 4-{7-(benzoyloxy)-4-oxo-4H-chromen-3-yloxy}benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3385-0053-2μmol |
ethyl 4-{[7-(benzoyloxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate |
637751-64-5 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
| Life Chemicals | F3385-0053-5μmol |
ethyl 4-{[7-(benzoyloxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate |
637751-64-5 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3385-0053-10μmol |
ethyl 4-{[7-(benzoyloxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate |
637751-64-5 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
| Life Chemicals | F3385-0053-20μmol |
ethyl 4-{[7-(benzoyloxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate |
637751-64-5 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
| Life Chemicals | F3385-0053-1mg |
ethyl 4-{[7-(benzoyloxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate |
637751-64-5 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
| Life Chemicals | F3385-0053-2mg |
ethyl 4-{[7-(benzoyloxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate |
637751-64-5 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
| Life Chemicals | F3385-0053-3mg |
ethyl 4-{[7-(benzoyloxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate |
637751-64-5 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3385-0053-4mg |
ethyl 4-{[7-(benzoyloxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate |
637751-64-5 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
| Life Chemicals | F3385-0053-5mg |
ethyl 4-{[7-(benzoyloxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate |
637751-64-5 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
| Life Chemicals | F3385-0053-10mg |
ethyl 4-{[7-(benzoyloxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate |
637751-64-5 | 90%+ | 10mg |
$79.0 | 2023-04-26 |
ethyl 4-{7-(benzoyloxy)-4-oxo-4H-chromen-3-yloxy}benzoate Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on ethyl 4-{7-(benzoyloxy)-4-oxo-4H-chromen-3-yloxy}benzoate
Professional Introduction to Ethyl 4-{7-(benzoyloxy)-4-oxo-4H-chromen-3-yloxy}benzoate (CAS No. 637751-64-5)
Ethyl 4-{7-(benzoyloxy)-4-oxo-4H-chromen-3-yloxy}benzoate, with the CAS number 637751-64-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of benzoate derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural complexity of this molecule, characterized by its chromene and benzoyloxy functional groups, positions it as a promising candidate for further investigation in drug discovery and medicinal chemistry.
The molecular structure of Ethyl 4-{7-(benzoyloxy)-4-oxo-4H-chromen-3-yloxy}benzoate consists of multiple aromatic rings interconnected through ester and ether linkages. The presence of a benzoyloxy group at the 7-position of the chromene ring introduces a hydrophobic moiety, which can influence the compound's solubility and interaction with biological targets. Additionally, the 4-oxo group at the 4-position of the chromene ring enhances the electrophilicity of the molecule, making it susceptible to nucleophilic substitution reactions. These structural features make it an intriguing subject for synthetic modifications aimed at optimizing its pharmacological properties.
In recent years, there has been a growing interest in chromene derivatives due to their reported biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. The benzoyloxy-substituted chromene scaffold in Ethyl 4-{7-(benzoyloxy)-4-oxo-4H-chromen-3-yloxy}benzoate suggests potential applications in these areas. For instance, studies have demonstrated that chromene derivatives can scavenge reactive oxygen species (ROS) and inhibit the production of pro-inflammatory cytokines, making them valuable candidates for treating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.
Moreover, the benzoate moiety in this compound can serve as a pharmacophore for designing molecules with enhanced binding affinity to specific biological targets. Benzoate derivatives are known to interact with various enzymes and receptors, leading to therapeutic effects. The combination of chromene and benzoate functionalities in Ethyl 4-{7-(benzoyloxy)-4-oxo-4H-chromen-3-yloxy}benzoate may confer synergistic biological activity, potentially leading to more effective drug candidates compared to individual scaffolds.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with high accuracy before conducting wet-lab experiments. Molecular docking studies have been particularly useful in evaluating the binding interactions between Ethyl 4-{7-(benzoyloxy)-4-oxo-4H-chromen-3-yloxy}benzoate and target proteins. These studies have suggested that this compound may interact with enzymes involved in inflammation pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Such interactions could lead to the development of novel anti-inflammatory agents with improved efficacy and reduced side effects.
The synthesis of complex organic molecules like Ethyl 4-{7-(benzoyloxy)-4-oxo-4H-chromen-3-yloxy}benzoate requires meticulous planning and execution to ensure high yield and purity. Modern synthetic methodologies have evolved significantly, incorporating techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed oxidation processes. These advanced methods have streamlined the synthesis of chromene derivatives and made it possible to introduce diverse functional groups with high precision.
In conclusion, Ethyl 4-{7-(benzoyloxy)-4-oxo-4H-chromen-3-yloxy}benzoate (CAS No. 637751-64-5) represents a fascinating compound with potential applications in pharmaceutical research. Its unique structural features, combined with recent advancements in drug discovery technologies, position it as a valuable tool for developing new therapeutic agents. Further research is warranted to explore its full spectrum of biological activities and to optimize its pharmacological properties for clinical applications.
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